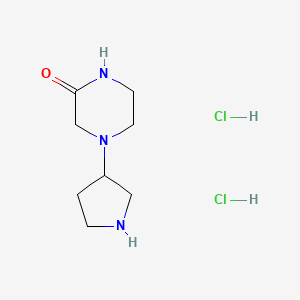

4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

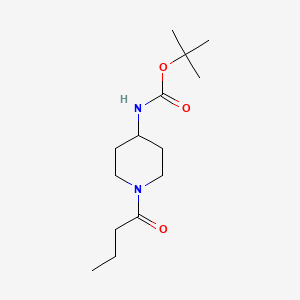

“4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS number 1219957-44-4 . It has a molecular weight of 242.15 and a molecular formula of C8H17Cl2N3O .

Synthesis Analysis

The synthesis of compounds similar to “4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Physical And Chemical Properties Analysis

“4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” is a solid at room temperature . It has a molecular weight of 242.15 and a molecular formula of C8H17Cl2N3O .

Scientific Research Applications

Medicinal Chemistry

Scientific Field

Medicinal Chemistry Application Summary: This compound is utilized in the design of biologically active compounds due to its pyrrolidine ring, which is a versatile scaffold for drug discovery . Methods of Application:

- The pyrrolidine ring contributes to the stereochemistry of the molecule, affecting the binding mode to enantioselective proteins, leading to different biological profiles of drug candidates .

Antimicrobial Agents

Scientific Field

Microbiology Application Summary: The compound serves as a scaffold for creating norfloxacin analogues with enhanced antimicrobial activity . Methods of Application:

- The hybrids showed promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .

Antifungal Activity

Scientific Field

Mycology Application Summary: Investigation of antifungal activity against various Candida species . Methods of Application:

- Some compounds displayed fungicidal activity against C. galibrata ATCC 15126 strain, but no activity against other tested strains .

Adrenoreceptor Activity

Scientific Field

Pharmacology Application Summary: Studying the intrinsic activity of compounds at α1-adrenoreceptors . Methods of Application:

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: Utilization in the synthesis of novel organic compounds . Methods of Application:

Drug Design

Scientific Field

Drug Design and Development Application Summary: The compound’s role in the development of new drugs with different biological profiles is significant due to its structural versatility and stereochemical properties . Methods of Application:

properties

IUPAC Name |

4-pyrrolidin-3-ylpiperazin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.2ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;;/h7,9H,1-6H2,(H,10,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAJQXWERRIRRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCNC(=O)C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696410 |

Source

|

| Record name | 4-(Pyrrolidin-3-yl)piperazin-2-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride | |

CAS RN |

1219957-44-4 |

Source

|

| Record name | 4-(Pyrrolidin-3-yl)piperazin-2-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)